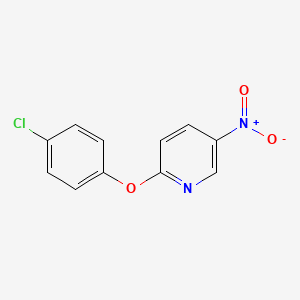
2-(4-Chlorophenoxy)-5-nitropyridine
描述
The compound 2-(4-Chlorophenoxy)-5-nitropyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chloro and nitro substituents on the pyridine ring can significantly alter the chemical and physical properties of the compound, making it a subject of interest for various studies.
Synthesis Analysis
The synthesis of pyridine derivatives typically involves strategic functionalization of the pyridine ring. Although the specific synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This suggests that similar synthetic routes could be explored for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of 2-chloro 5-nitropyridine was confirmed by single crystal XRD analysis, revealing a triclinic crystal system with a non-centrosymmetric space group P1 . Similarly, density functional theory (DFT) calculations have been used to optimize molecular structures and predict vibrational wavenumbers, atomic charges, and molecular electrostatic potentials for related compounds . These studies provide insights into the molecular geometry, stability, and electronic properties of pyridine derivatives, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the ring. The presence of electron-withdrawing groups such as nitro and chloro can enhance the electrophilic character of the compound, making it more reactive towards nucleophiles. Theoretical studies have investigated the reactivity of these compounds by analyzing HOMO-LUMO energies and global descriptors . For instance, the electronic properties of 2-chloro-4-nitropyridine and its derivatives were discussed, and the transitions were found to be π→π* . These findings are relevant for understanding the chemical behavior of 2-(4-Chlorophenoxy)-5-nitropyridine in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their optical and electronic characteristics, are of great interest. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . Additionally, the nonlinear optical (NLO) behavior and hyperpolarizability of these compounds have been studied, indicating their potential as materials for optical applications . The thermodynamic properties and their temperature dependence have also been analyzed, providing further understanding of the stability and reactivity of these compounds .
科学研究应用
-
Anticancer Applications
- Application: 2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide and its derivatives have been studied for their potential applications in cancer treatment.
- Method: A compound structurally related to it, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through in silico modeling, targeting the VEGFr receptor.
- Results: The compound showed potential as a significant factor in cancer development.
-
Insect Growth Regulation
- Application: Derivatives of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide are used in insect growth regulation.
- Method: Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, has been synthesized and studied as an insect growth regulator.
- Results: It was tested against the fifth instar of Galleria mellonella and compared to commercial insect growth regulators, showing significant effectiveness.
-
Pesticide Potential
- Application: Derivatives of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide have also been explored for their potential as pesticides.
- Method: New derivatives, such as N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, have been characterized by X-ray powder diffraction.
- Results: These compounds show promise as organic compounds for pest control.
-
Chemoenzymatic Synthesis
- Application: (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
- Method: The optimum organic solvent, acyl donor, a w , reaction temperature and shaking rate for the transesterification were acetonitrile, n -butanol, 0.11, 45°C and 200 rpm, respectively .
-
Plant Growth Regulation
- Application: (4-chlorophenoxy)acetic acid, a compound similar to “2-(4-Chlorophenoxy)-5-nitropyridine”, is known as a plant growth regulator .
- Method: It is highly soluble in water and is quite volatile . It is used for fruit setting and thinning .
- Results: Little is known about its persistence in soil and aquatic systems. It is moderately toxic to mammals and has a high potential for bioaccumulation .
-
Chemoenzymatic Synthesis
- Application: (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
- Method: The optimum organic solvent, acyl donor, a w , reaction temperature and shaking rate for the transesterification were acetonitrile, n -butanol, 0.11, 45°C and 200 rpm, respectively .
-
Environmental Impact Assessment
- Application: Compounds like (4-chlorophenoxy)acetic acid are assessed for their environmental impact .
- Method: The compound’s solubility in water, volatility, persistence in soil and aquatic systems, and potential for bioaccumulation are studied .
- Results: It is found to be moderately toxic to mammals and has a high potential for bioaccumulation. It is also a recognized irritant .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVHTTABFLHMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298748 | |
| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-5-nitropyridine | |
CAS RN |
28232-30-6 | |
| Record name | 28232-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



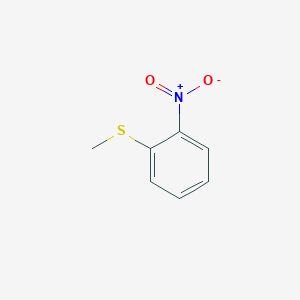
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
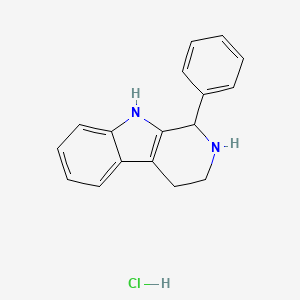
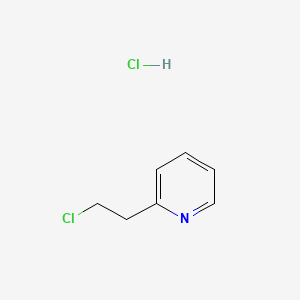
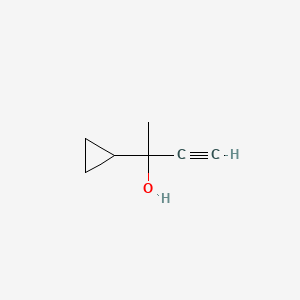
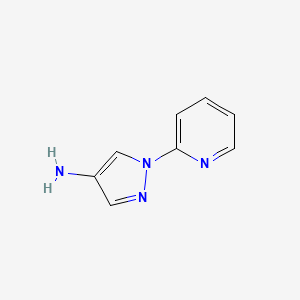
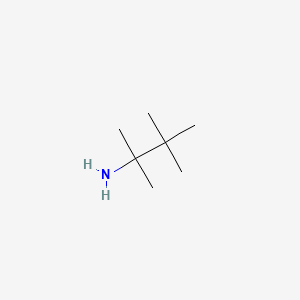
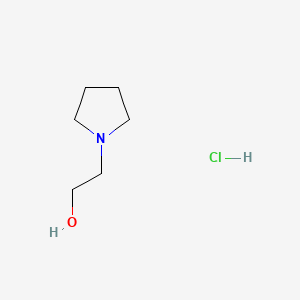
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)
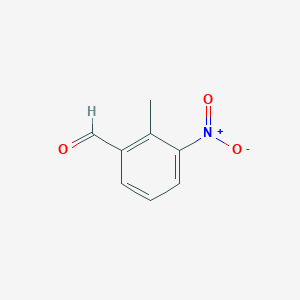
![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1295972.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)